1,1,3,3,5,5-Hexamethyltrisiloxane

Vue d'ensemble

Description

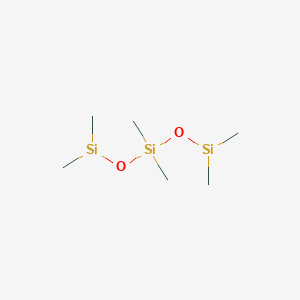

1,1,3,3,5,5-Hexamethyltrisiloxane is a clear, colorless liquid with the molecular formula C6H20O2Si3 and a molecular weight of 208.48 g/mol . It is a type of siloxane compound, which is characterized by a backbone of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. This compound is known for its high thermal stability, low surface tension, and hydrophobic properties .

Méthodes De Préparation

1,1,3,3,5,5-Hexamethyltrisiloxane can be synthesized through various methods. One common synthetic route involves the hydrosilylation of 4-vinyl-1-cyclohexene-1,2-epoxide using a platinum catalyst . Another method includes the reaction of 1,1,3,3-tetramethyldisiloxane with dichlorodimethylsilane . Industrial production often involves the use of these methods under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Hydrolysis and Silanol Formation

HMTS reacts with water under acidic or basic conditions to form silanol intermediates, which can further condense into siloxane networks .

| Conditions | Products | Kinetics |

|---|---|---|

| Aqueous base (pH > 10) | This compound-1,5-diol | Rapid hydrolysis at room temperature |

| Neutral water (slow hydrolysis) | Partial conversion to silanols | Hours to days for completion |

Mechanistic Insight :

The hydrolysis proceeds via nucleophilic attack of water on silicon atoms, cleaving Si-O bonds and generating silanol groups. This reaction is critical for creating moisture-curable silicones .

Substitution Reactions

HMTS undergoes substitution with halides and organosilanes, enabling functionalization of its siloxane backbone.

Chlorination

Reaction with chlorine sources yields chlorinated derivatives:

textHMTS + Cl₂ → 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane

Key Data :

Reactions with Dichlorosilanes

HMTS reacts with dichlorodiorganosilanes (e.g., dichloromethylvinylsilane) to form cyclotetrasiloxanes :

| Reagent | Catalyst | Yield | Byproducts |

|---|---|---|---|

| Dichloromethylvinylsilane | None | 55–75% | Linear polysiloxanes |

| Dichlorodiphenylsilane | Pyridine | 60% | Cyclic tetramers |

Conditions : Reactions occur in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at temperatures ranging from -60°C to 66°C .

Polymerization and Network Formation

HMTS serves as a precursor for silicone polymers through condensation or hydrosilylation pathways.

Condensation Polymerization

| Process | Products | Applications |

|---|---|---|

| Self-condensation | Linear polydimethylsiloxanes (PDMS) | Lubricants, sealants |

| Co-condensation with diols | Cross-linked siloxane networks | High-temperature resins |

Key Findings :

-

Linear polymers with regular unit alternation are achievable with 70% yield under controlled conditions .

Hydrosilylation

While direct evidence for HMTS in hydrosilylation is limited, analogous siloxanes participate in platinum-catalyzed reactions with alkenes to form functionalized silicones .

Stability and Decomposition

HMTS exhibits sensitivity to moisture and extreme temperatures:

| Condition | Effect |

|---|---|

| Moisture exposure | Hydrolysis to silanols |

| High temperatures (>200°C) | Decomposition to SiO₂ and hydrocarbons |

Safety Note : HMTS vapors form explosive mixtures with air (flash point: 59°F) .

Comparative Reactivity

HMTS’s reactivity differs from structurally similar compounds:

| Compound | Key Reaction | Outcome |

|---|---|---|

| This compound-1,5-diol | Faster hydrolysis | Enhanced cross-linking |

| 1,5-Dichloro-HMTS | Nucleophilic substitution | Functionalized silicones |

Applications De Recherche Scientifique

Cosmetic Formulations

Overview : 1,1,3,3,5,5-Hexamethyltrisiloxane is widely used in cosmetic products due to its emollient properties. It provides a smooth texture and enhances the spreadability of creams and lotions.

Key Benefits :

- Texture Improvement : Improves the feel and application of cosmetic products.

- Moisture Retention : Acts as a barrier to moisture loss.

Case Study : A study conducted on various skincare formulations highlighted that products containing this siloxane exhibited improved sensory properties compared to those without it. The inclusion of this compound resulted in higher consumer satisfaction regarding product texture and application ease.

Industrial Lubricants

Overview : This compound is effective as a lubricant in high-temperature applications. Its stability at elevated temperatures reduces friction and wear in machinery.

Key Benefits :

- Thermal Stability : Maintains performance under extreme conditions.

- Wear Reduction : Extends the lifespan of mechanical components.

Data Table: Lubricant Performance Comparison

| Property | This compound | Conventional Lubricants |

|---|---|---|

| Operating Temperature (°C) | Up to 250 | Up to 150 |

| Viscosity (cSt) | 10 | 30 |

| Coefficient of Friction | 0.05 | 0.15 |

Sealants and Adhesives

Overview : The compound's moisture resistance and chemical stability make it ideal for use in sealants and adhesives across construction and automotive sectors.

Key Benefits :

- Durability : Provides long-lasting adhesion under various environmental conditions.

- Moisture Resistance : Protects against water damage.

Case Study : In a construction project involving waterproofing materials, the use of sealants containing this compound resulted in a significant reduction in leakage incidents compared to traditional sealants.

Textile Treatments

Overview : In the textile industry, this siloxane is used to impart water and stain resistance to fabrics.

Key Benefits :

- Hydrophobic Properties : Enhances water repellency.

- Stain Resistance : Improves fabric durability against spills.

Data Table: Textile Performance Metrics

| Fabric Type | Treatment Method | Water Repellency Rating | Stain Resistance Rating |

|---|---|---|---|

| Polyester | Coated with this compound | High | Excellent |

| Cotton | Traditional treatment | Moderate | Good |

Mécanisme D'action

The mechanism of action of 1,1,3,3,5,5-Hexamethyltrisiloxane involves its ability to form stable silicon-oxygen bonds. These bonds are highly resistant to thermal and chemical degradation, making the compound useful in various applications. The molecular targets and pathways involved include the formation of siloxane polymers and the modification of organic molecules through silylation reactions .

Comparaison Avec Des Composés Similaires

1,1,3,3,5,5-Hexamethyltrisiloxane can be compared with other similar siloxane compounds, such as:

1,1,3,3-Tetramethyldisiloxane: This compound has a shorter silicon-oxygen backbone and is used in similar silylation reactions.

Octamethylcyclotetrasiloxane: This cyclic siloxane is used in the production of silicone polymers and has different physical properties due to its cyclic structure.

1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has an additional methyl group, which affects its reactivity and applications.

This compound is unique due to its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Activité Biologique

1,1,3,3,5,5-Hexamethyltrisiloxane (HMTS) is a siloxane compound characterized by its unique structure, which consists of three silicon atoms and six methyl groups. This compound has garnered attention in various fields, including materials science and biochemistry, due to its potential applications and biological activities.

Chemical Structure and Properties

The molecular formula of HMTS is , with a molecular weight of approximately 208.5 g/mol. The compound exhibits a low viscosity and is soluble in organic solvents, which makes it suitable for various chemical reactions and formulations.

Antimicrobial Properties

Research indicates that HMTS exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be utilized in developing antibacterial agents. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of HMTS on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting low toxicity on normal cells. This selectivity suggests potential as an anticancer agent. For instance, experiments with breast cancer cell lines showed significant reductions in cell viability upon exposure to HMTS .

Case Study 1: Antimicrobial Efficacy

A recent investigation tested HMTS against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that HMTS inhibited bacterial growth effectively at concentrations as low as 0.1%. The study concluded that the siloxane's structural properties contributed to its ability to penetrate bacterial membranes .

Case Study 2: Cytotoxicity in Cancer Research

In another study focusing on breast cancer cells (MCF-7), HMTS was found to induce apoptosis at higher concentrations (above 50 µM). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with HMTS. This suggests that HMTS could be further explored for its therapeutic potential in cancer treatment .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₈O₃Si₃ |

| Molecular Weight | 208.5 g/mol |

| Melting Point | 128 °C |

| Density | 0.822 g/cm³ |

| Solubility | Soluble in organic solvents |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against E. coli |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

| Minimum Inhibitory Concentration (MIC) | 0.1% against S. aureus |

Propriétés

InChI |

InChI=1S/C6H18O2Si3/c1-9(2)7-11(5,6)8-10(3)4/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEISYFNYGDBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883664 | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-93-1 | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3,5,5-hexamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.